三乙基乙烯基硅烷

描述

Synthesis Analysis

The synthesis of triethylvinylsilane and its derivatives involves several methodologies, highlighting the versatility and adaptability of this compound in synthetic chemistry. Notably, one-pot polycondensation reactions have been utilized for the synthesis of novel hyperbranched polysiloxanes, which include triethoxyvinylsilane as a precursor. This methodology proves efficient in generating materials with unique properties, such as bright blue fluorescence under UV irradiation, attributed to the presence of unconjugated carbon–carbon double bonds and hydroxyl groups (Niu et al., 2016).

Molecular Structure Analysis

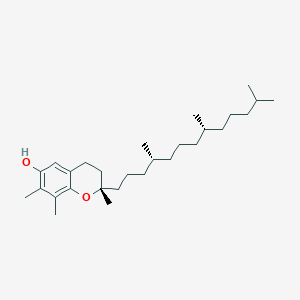

The molecular structure of triethylvinylsilane and related compounds significantly influences their reactivity and application potential. Studies focusing on the molecular structure, such as those using electron diffraction, have revealed insights into the symmetrical arrangements and local geometries around the silicon atoms. These structural insights are pivotal for understanding the material's reactivity and properties (Schmidbaur et al., 1991).

Chemical Reactions and Properties

Triethylvinylsilane undergoes various chemical reactions that demonstrate its versatility as a building block in organic synthesis and materials science. For example, its involvement in the Pd-C-induced catalytic transfer hydrogenation showcases its potential in the reduction of multiple bonds and deprotection reactions under mild conditions (Mandal & McMurray, 2007). Furthermore, its reactivity in anionic ring-opening polymerization and subsequent chemical modifications illustrates its utility in creating a wide range of polymeric materials (Cai & Weber, 2002).

Physical Properties Analysis

The physical properties of triethylvinylsilane and its derivatives, such as optical characteristics and thermal stability, are crucial for their application in material science. For instance, certain polysiloxanes derived from triethylvinylsilane exhibit unique fluorescence properties, which are valuable for designing new light-emitting materials (Niu et al., 2016).

Chemical Properties Analysis

The chemical properties of triethylvinylsilane, including its reactivity in hydrosilylation reactions and the formation of complex polymeric structures, underscore its significance in synthetic chemistry. These properties facilitate the synthesis of materials with tailored functionalities, demonstrating the compound's adaptability in creating innovative chemical entities (Cai & Weber, 2002).

科学研究应用

肽合成:三乙基硅烷已被用作肽合成中的清除剂,用三氟乙酸去除保护基。它与苯甲醚和乙二硫醇进行了比较,发现其在清除能力方面效率更高,并且还能还原色氨酸的吲哚环,展示了其在复杂化学合成中的实用性 (Pearson et al., 1989)。

肽合成中的产率提高:在二氯甲烷中,三乙基硅烷作为碳正离子清除剂与三氟乙酸一起使用,可以提高产率,缩短反应时间,简化工作程序,并提高对保护氨基酸和肽中t-丁基酯和t-丁氧羰基位点去保护的选择性 (Mehta et al., 1992)。

防腐蚀保护:三乙酰氧基乙烯基硅烷已被用作制备溶胶凝胶,用于处理铝和铜金属表面。与三乙氧基硅烷溶胶凝胶涂层金属相比,这种处理提供了更好的防腐蚀保护,这是由于乙烯基团的疏水性质,展示了在材料科学中的应用 (Li et al., 2008)。

静电纳米发电机:三乙基乙烯基硅烷已被用于研究,旨在增强静电纳米发电机的输出功率。通过在聚二甲基硅氧烷中填充银纳米颗粒并构建内部细胞结构,将微型电容器和可变微型电容器嵌入其中。这种方法揭示了导电纳米颗粒填充和细胞结构在介电静电摩擦聚合物中的物理性质 (Xia et al., 2016)。

聚苯乙烯-接枝-二氧化硅颗粒的合成:三乙氧基乙烯基硅烷和苯乙烯已被用于合成随机共聚物,这些共聚物在结构上得到表征,并用作聚苯乙烯-接枝-二氧化硅颗粒合成中的宏观硅烷。这种嫁接方法对于创造具有特定性质的新材料具有重要意义 (Agudelo et al., 2011)。

钯-三乙基硅烷体系用于烯烃还原:三乙基硅烷已被研究用于1-烯烃的氢化和异构化。钯-三乙基硅烷体系的使用促进了不饱和烯烃的氢化反应产率高,有效地进行异构化过程 (Mirza‐Aghayan et al., 2006)。

安全和危害

作用机制

Target of Action

Triethylvinylsilane, also known as Vinyltriethylsilane, primarily targets other silicone-based compounds . It plays a crucial role in the formation of a three-dimensional network structure, enhancing the mechanical and thermal properties of the resulting silicone polymers .

Mode of Action

The mode of action of Triethylvinylsilane involves its reaction with other silicone-based compounds . This interaction leads to the formation of a crosslinked, three-dimensional network structure . The crosslinking process significantly enhances the mechanical and thermal properties of the resulting silicone polymers .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of silicone polymers . These polymers have a wide range of applications, including use in high-temperature lubricants and surface-active agents .

Pharmacokinetics

It’s known that the compound is a clear liquid with a density of 0771 g/mL at 25 °C (lit) .

Result of Action

The primary result of Triethylvinylsilane’s action is the formation of a three-dimensional network structure when it reacts with other silicone-based compounds . This structure significantly enhances the mechanical and thermal properties of the resulting silicone polymers .

Action Environment

The action, efficacy, and stability of Triethylvinylsilane can be influenced by various environmental factors. For instance, the compound should be stored in a flammables area . It has a boiling point of 146-147 °C (lit.) and a flash point of 77 °F . These properties suggest that the compound’s stability and reactivity could be affected by temperature and the presence of ignition sources.

属性

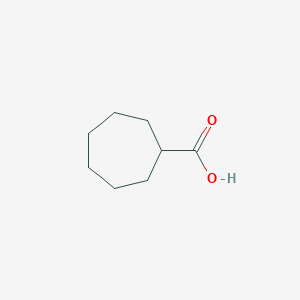

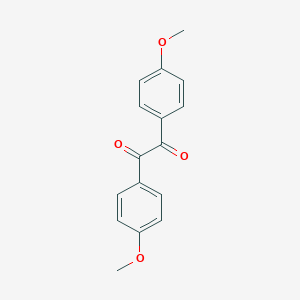

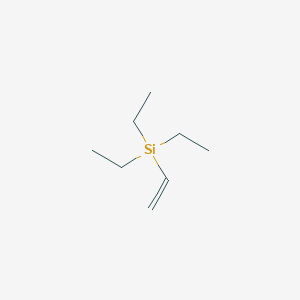

IUPAC Name |

ethenyl(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWGDHDXAMFADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314708 | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylvinylsilane | |

CAS RN |

1112-54-5 | |

| Record name | Ethenyltriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does triethylvinylsilane interact with metal centers in complexes?

A1: Triethylvinylsilane can coordinate to metal centers through its vinyl group, acting as a π-donor ligand. For instance, in copper(I) complexes containing bis(pyrazolyl)borate ligands, triethylvinylsilane coordinates to the copper center in a trigonal planar geometry. [] Similarly, in silver(I) complexes, the vinyl group of triethylvinylsilane can coordinate to the silver center along with β-diketonate ligands, forming dimeric species. [, ]

Q2: What is the role of triethylvinylsilane in hydrosilylation reactions?

A2: Triethylvinylsilane frequently serves as a substrate in hydrosilylation reactions, where it reacts with a silicon-hydrogen bond across its vinyl group. This reaction typically requires a catalyst, such as platinum(II) bis(β-diketonates), and can be photoactivated. [] Interestingly, in some cases, the presence of triethylvinylsilane is necessary during the catalyst activation step for the reaction to proceed. []

Q3: Can triethylvinylsilane be used to modify nanoparticles?

A3: Yes, research shows that triethylvinylsilane can be used in conjunction with laser irradiation to modify nanoparticles within a polymer matrix. When a silver precursor like vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is incorporated into a tungsten oxide–polymer nanocomposite, laser irradiation decomposes the precursor, leading to silver deposition on the tungsten oxide nanoparticles. This process results in the formation of core–shell nanoparticles with a tungsten oxide core and a silver shell. []

Q4: What are the structural characteristics of triethylvinylsilane?

A4: Triethylvinylsilane has the molecular formula C8H18Si and a molecular weight of 142.32 g/mol. While detailed spectroscopic data might vary depending on the specific study, common characterization techniques include 1H NMR, 13C NMR, 19F NMR (when applicable), and IR spectroscopy. []

Q5: Are there any unusual reactions involving triethylvinylsilane?

A5: Triethylvinylsilane exhibits intriguing behavior in certain reactions. For example, when reacting with 2-hydroxybenzaldehydes in the presence of a rhodium-based catalyst system, the aldehyde C–H bond is cleaved, leading to the formation of 2-alkenoylphenols. [] This reaction highlights the versatility of triethylvinylsilane in organic synthesis.

Q6: What about the stability and material compatibility of triethylvinylsilane?

A6: While specific data on long-term stability might require further investigation, triethylvinylsilane is generally stable enough to be used in various chemical reactions and material applications. For example, its use in nanoparticle modification within a polymer matrix suggests a certain level of compatibility with these materials. []

Q7: Has triethylvinylsilane been used in the synthesis of silacyclopropanes?

A7: Yes, researchers have successfully synthesized 1-bromo-1-silacyclopropanes by reacting a bromosilylenoid with triethylvinylsilane. [] This reaction represents a novel synthetic route to silacyclopropanes and demonstrates the versatility of triethylvinylsilane as a building block in organosilicon chemistry.

Q8: Can polymers be used to control the reactivity of catalysts with triethylvinylsilane?

A8: Research suggests that polymers containing specific functional groups can modulate the catalytic activity of compounds like H2PtCl6 in hydrosilylation reactions involving triethylvinylsilane. For instance, polymers with imine moieties have been shown to significantly suppress the catalytic activity of H2PtCl6 at ambient temperatures. [] This control over catalytic activity is potentially valuable for applications requiring precise control over reaction kinetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。